molecular formula C16H15Cl2FN2O4S B3001069 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide CAS No. 338967-33-2

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide

Cat. No.: B3001069
CAS No.: 338967-33-2
M. Wt: 421.26
InChI Key: OAXYMGSNLALSST-UHFFFAOYSA-N
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Description

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide is a synthetic organic compound with the molecular formula C16H15Cl2FN2O4S and a molecular weight of 421.27 g/mol . It is supplied with a defined CAS Number 338967-33-2 and is intended for laboratory and scientific research applications only . This molecule is characterized by a complex structure incorporating several pharmacologically significant motifs, including a sulfonamide group, a dichloro-substituted aniline, and an N-methylacetamide moiety. Compounds containing the N-methylacetamide functional group, as well as sulfonamide derivatives, are frequently investigated in medicinal chemistry for their potential biological activities . For instance, structurally related phenylacetamide and sulfonamide derivatives have been studied in vitro for their potential as anticancer agents and as inhibitors of enzymes like 15-lipoxygenase (15-LOX), which is a target in inflammatory disease research . The presence of multiple halogen atoms and the sulfonamide group suggests this compound may serve as a valuable intermediate or building block in organic synthesis and drug discovery efforts, particularly in the development of receptor ligands or enzyme inhibitors . All products are strictly for non-clinical applications, including laboratory research, analysis, and industrial applications. They are not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the safety data sheet (MSDS) before use.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O4S/c1-20-16(22)9-21(14-8-15(25-2)13(18)7-12(14)17)26(23,24)11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYMGSNLALSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and therapeutic implications based on diverse sources of scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C13H12Cl2FNO3SC_{13}H_{12}Cl_2FNO_3S, with a molecular weight of approximately 353.21 g/mol. The structure includes a dichloro group, a fluorophenyl sulfonyl moiety, and a methoxy aniline component, which are significant for its biological activity.

Research indicates that compounds similar to this compound often exhibit their effects through the inhibition of specific enzymes or pathways. For instance:

  • Histone Deacetylase (HDAC) Inhibition : Several studies have shown that fluorinated derivatives can act as potent HDAC inhibitors. These inhibitors can modulate gene expression by altering the acetylation state of histones, leading to apoptosis in cancer cells .
  • Glycolytic Pathway Modulation : Compounds that inhibit glycolysis are being explored for their potential in treating aggressive cancers such as glioblastoma multiforme. The inhibition of hexokinase by analogs of glucose has been shown to disrupt cancer cell metabolism .

Antitumor Activity

  • In Vitro Studies : A related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, indicating significant antiproliferative activity compared to standard treatments . Such findings suggest that the compound may exhibit similar properties due to structural similarities.
  • In Vivo Models : In xenograft studies, compounds with similar structural features have been shown to inhibit tumor growth effectively. For example, the growth inhibition percentage was reported at 48.89% compared to control groups .

Antimicrobial Activity

Research into pyrazole amide derivatives has indicated that modifications in the structure can lead to enhanced antimicrobial properties. For instance, certain derivatives exhibited higher antifungal activities than standard agents . This suggests that the sulfonamide group in our compound could also contribute to antimicrobial efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
FNAAntitumor1.30
Pyrazole DerivativeAntifungalVaries
2-DG AnalogGlycolytic InhibitionN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
2-{2,4-Dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide (Target) C₁₆H₁₄Cl₂FN₂O₄S 435.27 4-Fluorophenylsulfonyl, 2,4-dichloro-5-methoxy, N-methylacetamide Not reported Sulfonamide-acetamide hybrid
2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide C₁₄H₁₇Cl₂N₂O₅S 411.27 Isopropoxy (replaces methoxy), ethylsulfonyl (vs. fluorophenylsulfonyl) Discontinued Lower molecular weight; altered solubility
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide C₁₈H₂₀Cl₂N₂O₃S₂ 447.40 Diethylsulfamoyl, chlorophenylsulfanyl (vs. sulfonyl) Not reported Sulfanyl group enhances π-π interactions
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide C₈H₇ClN₂O₂ 198.61 Hydroxyimino, 4-chlorophenyl (simpler backbone) Not reported Intramolecular hydrogen bonding

Key Comparison Points

Substituent Effects on Bioactivity The 4-fluorophenylsulfonyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs (e.g., ’s isopropoxy variant) .

Synthesis and Characterization The target compound’s synthesis likely involves sulfonylation of the anilino intermediate, analogous to methods in (e.g., sulfamoylamino benzenesulfonamide derivatives) . Characterization via ¹H/¹³C/¹⁹F NMR and ESI-MS (as in ) is critical for confirming the fluorophenylsulfonyl and dichloro-methoxy motifs .

Physicochemical Properties

  • The methoxy group in the target compound may improve solubility in polar solvents compared to ’s isopropoxy variant, which is more lipophilic .
  • Chlorine atoms at the 2,4-positions (common in all analogs) contribute to electron-withdrawing effects, stabilizing the molecule and influencing reactivity .

Research Implications

  • Medicinal Chemistry : The fluorophenylsulfonyl and dichloro-methoxy groups position the target compound as a candidate for enzyme inhibition studies, particularly for sulfonamide-sensitive targets.
  • Future Directions : Comparative studies on substituent effects (e.g., methoxy vs. isopropoxy) could optimize bioavailability and potency .

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